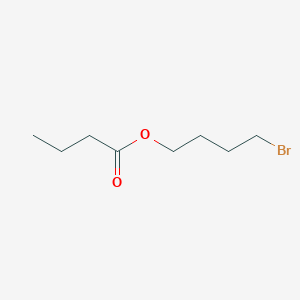

4-Bromobutylbutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

4-bromobutyl butanoate |

InChI |

InChI=1S/C8H15BrO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7H2,1H3 |

InChI Key |

FTJJTWWIFJTBQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCCCCBr |

Origin of Product |

United States |

Contextualization Within Halogenated Ester Research

Halogenated esters are a class of organic compounds that are of significant importance in synthetic chemistry. The incorporation of a halogen atom into an ester molecule enhances its reactivity, making it a valuable intermediate for a wide range of chemical transformations. numberanalytics.com Halogenation can alter the physical and chemical properties of organic compounds, which is particularly crucial in the synthesis of pharmaceuticals and other complex molecules. numberanalytics.commt.com

The presence of a halogen, such as bromine, provides a reactive site for nucleophilic substitution and elimination reactions. acs.org This reactivity allows for the introduction of various functional groups, making halogenated esters key precursors in the construction of more intricate molecular architectures. mt.com For instance, the carbon-bromine bond can be converted to alcohols, which can then be oxidized to aldehydes, ketones, or carboxylic acids. mt.com Furthermore, organobromides are frequently used to form Grignard reagents, which are essential for creating new carbon-carbon bonds. mt.com

Within this context, 4-bromobutylbutyrate is an exemplar of a halogenated ester that offers predictable reactivity. The bromo-functionalized portion of the molecule can participate in reactions typical of alkyl halides, while the ester group can undergo transformations such as hydrolysis or transesterification. numberanalytics.com Research into compounds like 4-halobutyl benzoates, which are structurally similar to this compound, has demonstrated their utility as bifunctional molecules in organic synthesis. koreascience.kr

Historical Perspectives on Butyrate Derivatives in Synthetic Organic Chemistry

Butyric acid and its derivatives have a long history in chemistry, initially recognized for their presence in natural products like butter. mdpi.com In synthetic organic chemistry, butyrate (B1204436) esters have been utilized as fundamental building blocks and intermediates. Esters, in general, are crucial in organic synthesis due to their versatility. solubilityofthings.com They can be used to introduce the butyryl group into molecules or can be transformed into other functional groups. numberanalytics.com

Historically, research on butyrate derivatives has been extensive, exploring their synthesis and reactivity. researchgate.net While much of the recent focus on butyrate derivatives has been in the context of their biological activities, their role in synthetic chemistry remains significant. nih.govmdpi.com The development of methods to synthesize various substituted butyrates has been an ongoing area of research, enabling the creation of a diverse array of organic molecules.

The synthesis of butyrate derivatives can be achieved through various methods, including the esterification of butyric acid or the reaction of butyryl chloride with alcohols. The reactivity of the ester group allows for transformations such as Claisen condensation, which is a key reaction for forming carbon-carbon bonds. solubilityofthings.com The historical development of such synthetic methodologies has solidified the place of butyrate derivatives as staple reagents in the organic chemist's toolkit.

Structural Significance of 4 Bromobutylbutyrate in Synthetic Design

Esterification Routes for Butyric Acid Derivatives

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents a fundamental approach to synthesizing this compound. This can be achieved through either direct esterification methods or transesterification strategies.

Direct Esterification Approaches

Direct esterification involves the reaction of a butyric acid derivative with 4-bromobutanol or the reaction of 4-bromobutyric acid with butanol.

One of the most common methods for direct esterification is the Fischer esterification . This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.

For the synthesis of this compound, two primary Fischer esterification routes are plausible:

Route A: Reaction of butyric acid with 4-bromobutanol.

Route B: Reaction of 4-bromobutyric acid with butanol.

The choice between these routes may be influenced by the commercial availability and stability of the starting materials.

Alternatively, the esterification can be carried out using more reactive derivatives of butyric acid, such as butyryl chloride . The reaction of an acid chloride with an alcohol is typically rapid and irreversible, proceeding at room temperature or with gentle heating. This method avoids the equilibrium limitations of Fischer esterification. The reaction of butyryl chloride with 4-bromobutanol in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct, would yield this compound.

Enzymatic esterification offers a milder and more selective alternative to chemical methods. Lipases are commonly employed enzymes for this purpose and can catalyze the esterification of butyric acid with 4-bromobutanol in an organic solvent. This biocatalytic approach often provides high yields under gentle reaction conditions.

| Direct Esterification Method | Reactants | Catalyst/Reagent | Key Conditions |

| Fischer Esterification | Butyric acid + 4-Bromobutanol | H₂SO₄ or TsOH | Heating, removal of water |

| Fischer Esterification | 4-Bromobutyric acid + Butanol | H₂SO₄ or TsOH | Heating, removal of water |

| Acid Chloride Method | Butyryl chloride + 4-Bromobutanol | Pyridine or other base | Room temperature or mild heating |

| Enzymatic Esterification | Butyric acid + 4-Bromobutanol | Lipase (B570770) | Mild temperature, organic solvent |

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed for the synthesis of this compound by reacting a simple butyrate ester, such as methyl butyrate or ethyl butyrate, with 4-bromobutanol. The reaction is typically catalyzed by an acid or a base.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The reaction is driven to completion by using a large excess of the alcohol (4-bromobutanol) or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) by distillation.

Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart but requires anhydrous conditions as the presence of water would lead to saponification of the ester.

| Transesterification Catalyst | Reactants | Key Conditions |

| Acid Catalyst (e.g., H₂SO₄) | Methyl butyrate + 4-Bromobutanol | Heating, removal of methanol |

| Base Catalyst (e.g., NaOCH₃) | Methyl butyrate + 4-Bromobutanol | Anhydrous conditions, heating |

Bromination Strategies for Butanol Derivatives

An alternative synthetic approach involves forming the butyrate ester first and then introducing the bromine atom. This would typically involve the bromination of a butanol derivative.

Radical Bromination Techniques

Radical bromination is a method for introducing a bromine atom onto an alkane or an alkyl group. This reaction proceeds via a free-radical chain mechanism and is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). While radical bromination is highly selective for the substitution of weaker C-H bonds (tertiary > secondary > primary), its application to the synthesis of this compound from butyl butyrate presents challenges. The reaction of butyl butyrate with brominating agents under radical conditions would likely lead to a mixture of brominated products at various positions on both the butyl and butyrate chains, making it a less controlled and synthetically useful method for obtaining the specific 4-bromo isomer.

A more specific type of radical bromination is allylic bromination , which utilizes N-bromosuccinimide (NBS) to selectively brominate the position adjacent to a double bond. However, this method is not applicable to the synthesis of this compound from the saturated butyl butyrate.

Nucleophilic Substitution for Bromide Introduction

A more controlled and widely used method for introducing a bromine atom is through nucleophilic substitution reactions. This approach typically involves converting a hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

For the synthesis of this compound, a plausible route would involve the bromination of a suitable precursor like 1,4-butanediol (B3395766) monobutyrate. However, a more common and practical approach is the synthesis of the key intermediate, 4-bromobutanol , from 1,4-butanediol. This can be achieved by reacting 1,4-butanediol with hydrogen bromide (HBr). chemicalbook.com The use of one equivalent of HBr can selectively replace one of the hydroxyl groups with a bromine atom.

Another effective method for converting alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃). Reacting 1,4-butanediol with a controlled amount of PBr₃ can yield 4-bromobutanol.

Once 4-bromobutanol is synthesized, it can be esterified with butyric acid or its derivatives as described in section 2.1.1.

| Nucleophilic Substitution Method | Starting Material | Reagent | Product |

| Hydrobromination | 1,4-Butanediol | HBr | 4-Bromobutanol |

| Appel Reaction | 1,4-Butanediol | PBr₃ | 4-Bromobutanol |

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be designed as either a linear or a convergent process.

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A typical linear synthesis of this compound would be:

Step 1: Synthesis of 4-bromobutanol. This can be achieved by the reaction of 1,4-butanediol with hydrogen bromide or phosphorus tribromide.

Step 2: Esterification. The resulting 4-bromobutanol is then reacted with butyric acid (via Fischer esterification) or butyryl chloride to form the final product, this compound.

Fragment A Synthesis: Preparation of 4-bromobutanol from 1,4-butanediol.

Fragment B Synthesis: Preparation of a reactive butyric acid derivative, such as butyryl chloride from butyric acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Final Coupling Step: The two fragments, 4-bromobutanol and butyryl chloride, are then reacted together to form this compound.

While both linear and convergent pathways are viable for the synthesis of this compound, the choice of a specific route will depend on factors such as the cost and availability of starting materials, reaction yields, and ease of purification.

Optimization of Reaction Parameters in this compound Synthesis

Catalytic Systems in Synthesis

The selection of an appropriate catalyst is fundamental to the esterification process for producing compounds like this compound. Catalysts enhance the reaction rate by providing an alternative reaction pathway with a lower activation energy. Both chemical catalysts and biocatalysts have been effectively employed in the synthesis of related butyrate esters.

Chemical Catalysts: Strong acid catalysts are commonly used to accelerate the esterification reaction. Commercially available strong ion-exchange resins, such as DOWEX and Amberlyst, have demonstrated high efficacy in butyl butyrate synthesis, achieving excellent conversion rates, selectivity, and yields, often in the range of 90% to 99%. nih.gov These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. nih.gov

Heteropolyacids (HPAs), such as tungstophosphoric acid (TPA), and their derivatives have also emerged as highly effective catalysts. researchgate.net For instance, a glycine-functionalized TPA catalyst, [GlyH]1.0H2.0PW12O40, provided a butyl butyrate yield of 97.9%. researchgate.net Similarly, a solid acid catalyst prepared from phosphotungstic acid and an ionic liquid achieved a 93.4% conversion of butyric acid. cambridgepublish.com These catalysts exhibit high acidity and unique structural properties that contribute to their superior performance. researchgate.net

Biocatalysts: Enzymatic catalysis, particularly using lipases and cutinases, offers a green and highly selective alternative to chemical methods. nih.gov These biocatalysts operate under milder reaction conditions, which can be advantageous when dealing with thermally sensitive substrates. Immobilized lipases from various microbial sources, including Candida rugosa, Thermomyces lanuginosus, and Aspergillus niger, have been successfully used. redalyc.orgnih.govresearchgate.net For example, the synthesis of butyl butyrate using an immobilized Candida rugosa lipase resulted in a 90.2% conversion in just 3 hours under optimized conditions. nih.gov Immobilized cutinase from Rhodococcus has also been shown to be an efficient enzyme for producing alkyl butyrates. nih.gov The immobilization of these enzymes enhances their stability and allows for repeated use over multiple reaction cycles. researchgate.net

| Catalyst Type | Specific Catalyst | Key Findings/Yield | Reference |

|---|---|---|---|

| Ion-Exchange Resin | DOWEX 50WX8-400, Amberlyst 70 | High conversion, selectivity, and yield (90-99%) for butyl butyrate. | nih.gov |

| Heteropolyacid | Glycine-functionalized tungstophosphoric acid | Achieved a 97.9% optimal yield of butyl butyrate. | researchgate.net |

| Solid Acid | Ionic liquid-modified phosphotungstic acid | Resulted in 93.4% conversion of n-butyric acid. | cambridgepublish.com |

| Biocatalyst (Lipase) | Immobilized Candida rugosa lipase | 90.2% conversion to butyl butyrate in 3 hours. | nih.gov |

| Biocatalyst (Lipase) | Immobilized Thermomyces lanuginosus lipase | Over 90% conversion to butyl butyrate in 2 hours. | researchgate.net |

| Biocatalyst (Cutinase) | Immobilized Rhodococcus cutinase | Efficiently synthesized various alkyl butyrates. | nih.gov |

Solvent Effects on Yield and Selectivity

The choice of solvent in the synthesis of this compound plays a critical role, particularly in enzyme-catalyzed reactions. The solvent must solubilize the reactants while not denaturing the catalyst. In non-aqueous enzymatic esterification, the solvent can significantly impact enzyme activity and, consequently, the reaction yield.

Research on the synthesis of butyl butyrate has shown that non-polar organic solvents are generally preferred. jmb.or.krkoreascience.kr A study investigating the efficiency of immobilized Rhodococcus cutinase compared four different non-polar solvents: hexane (B92381), cyclohexane, isooctane, and heptane. jmb.or.krnih.gov After 24 hours, butyl butyrate concentrations of 45-50 mM were achieved in all tested solvent systems. jmb.or.kr A slightly higher enzyme activity was noted in hexane compared to the other three solvents. jmb.or.krnih.gov However, for reactions conducted over extended periods, a solvent with a low vapor pressure, such as isooctane, may be advantageous to prevent a decrease in the reaction volume. jmb.or.kr The hydrophobicity of the solvent, often indicated by its logP value, is a key factor influencing the catalytic activity in these systems. researchgate.net

| Solvent | LogP Value | Effect on Butyl Butyrate Synthesis (Immobilized Cutinase) | Reference |

|---|---|---|---|

| Hexane | 4.6 | Slightly better enzyme activity observed compared to other tested solvents. | jmb.or.krnih.gov |

| Cyclohexane | 4.3 | Reached ~30 mM concentration after 12h and 45-50 mM after 24h. | jmb.or.krnih.gov |

| Isooctane | 3.9 | Reached ~30 mM concentration after 12h and 45-50 mM after 24h. Preferred for longer reactions due to low vapor pressure. | jmb.or.krnih.gov |

| Heptane | 3.4 | Reached ~30 mM concentration after 12h and 45-50 mM after 24h. | jmb.or.krnih.gov |

Temperature and Pressure Influence on Reaction Kinetics

Temperature Influence: Temperature is a critical parameter that directly affects the rate of the esterification reaction. For chemically catalyzed processes, higher temperatures generally lead to faster reaction rates. Esterification using ion-exchange resins like Dowex 50Wx8-400 is typically conducted at temperatures between 100–110°C. researchgate.net

In biocatalysis, the effect of temperature is more complex. While an increase in temperature initially boosts the reaction rate, excessive heat can lead to enzyme denaturation and a subsequent loss of activity. jmb.or.kr Therefore, identifying the optimal temperature is crucial for maximizing yield and preserving the catalyst's stability. For the synthesis of butyl butyrate, different optimal temperatures have been reported depending on the specific enzyme used. For example, the optimal temperature was found to be 48°C for immobilized Thermomyces lanuginosus lipase, 50°C for immobilized Candida rugosa lipase, and 60°C for a lipase from Aspergillus niger. redalyc.orgnih.govresearchgate.net This highlights the importance of empirical determination of the optimal temperature for each specific biocatalytic system.

| Catalyst System | Optimal Temperature (°C) | Key Observation | Reference |

|---|---|---|---|

| Dowex 50Wx8-400 (Ion-Exchange Resin) | 100 - 110 | Increased conversion with temperature. | researchgate.net |

| Immobilized Thermomyces lanuginosus Lipase | 48 | Optimal condition for achieving >90% conversion. | researchgate.net |

| Immobilized Candida rugosa Lipase | 50 | Optimal temperature for maximizing conversion degree (90.2%). | nih.gov |

| Aspergillus niger Lipase | 60 | Temperature was the most significant parameter for maximizing production. | redalyc.org |

Pressure Influence: The influence of pressure on the liquid-phase esterification for producing this compound is not extensively documented in the available research. Most esterification reactions are performed at atmospheric pressure. While high pressure can influence reaction equilibria and rates in some chemical processes, its application in this specific synthesis is not a commonly optimized parameter. One related study on the conversion of butyric acid to 1-butanol (B46404) mentions the use of high pressure (25 atm) for a vapor-phase hydrogenation step, but this is a different reaction type from the esterification itself. nih.gov For the direct esterification of 4-bromo-1-butanol (B1194514) with butyric acid, controlling pressure is generally less critical than managing temperature, catalyst selection, and reactant concentrations.

Applications of 4 Bromobutylbutyrate in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The presence of a four-carbon chain terminated by a reactive bromine atom makes 4-bromobutylbutyrate an ideal starting material for the synthesis of five-membered nitrogenous rings through intramolecular cyclization strategies.

Synthesis of Cyclic Amines

This compound is a key reagent for the synthesis of N-substituted pyrrolidines, a common structural motif in pharmaceuticals and natural products. The synthesis typically proceeds via a two-step sequence. The first step involves the nucleophilic substitution of the bromide by a primary amine (R-NH₂). This reaction, often carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct, forms a secondary amine-ester intermediate.

The subsequent step involves the reduction of the ester moiety to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting amino-alcohol can then be induced to cyclize. This is typically achieved by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular nucleophilic attack by the secondary amine, yielding the N-substituted pyrrolidine ring.

Table 1: Representative Synthesis of N-Substituted Pyrrolidines

| **Primary Amine (R-NH₂) ** | Intermediate (N-Substituted 4-aminobutyl butyrate) | Final Product (N-Substituted Pyrrolidine) |

|---|---|---|

| Benzylamine | 4-(Benzylamino)butyl butyrate (B1204436) | N-Benzylpyrrolidine |

| Aniline | 4-(Phenylamino)butyl butyrate | N-Phenylpyrrolidine |

This table illustrates the pathway from various primary amines to the corresponding N-substituted pyrrolidine products via intermediates formed with this compound.

Formation of Lactams

The compound is also a direct precursor for the synthesis of N-substituted γ-lactams (2-pyrrolidinones). The synthetic route begins similarly with the alkylation of a primary amine. However, instead of reducing the ester, the intermediate is subjected to conditions that promote intramolecular aminolysis.

Heating the N-substituted 4-aminobutyl butyrate intermediate, often with a catalytic amount of base or acid, induces the nitrogen atom to attack the electrophilic carbonyl carbon of the ester. This process results in the formation of the stable five-membered lactam ring and the elimination of butanol. This method provides a straightforward entry into a class of compounds with significant biological and industrial importance. organic-chemistry.orgnih.govorganic-chemistry.org

Building Block for Functionalized Aliphatic Chains

The electrophilic nature of the carbon-bromine bond allows this compound to be used as a four-carbon building block for extending and functionalizing aliphatic chains through carbon-carbon bond formation.

Introduction of Carboxylic Acid Derivatives

In this application, the bromine atom serves as a handle to attach the 4-butoxycarbonylbutyl fragment onto a nucleophilic carbon center. A common strategy involves the alkylation of enolates derived from ketones, esters, or other carbonyl compounds. For example, the deprotonation of a ketone like cyclohexanone with a strong base such as lithium diisopropylamide (LDA) generates a nucleophilic enolate, which can then readily displace the bromide from this compound.

The resulting product is a ketone functionalized with an aliphatic chain containing a terminal butyrate ester. This ester group, a derivative of a carboxylic acid, can be retained or further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid. sci-hub.se

Table 2: Alkylation of Carbon Nucleophiles with this compound

| Nucleophile Precursor | Nucleophile | Product Structure |

|---|---|---|

| Cyclohexanone | Cyclohexanone enolate | 2-(4-(Butoxycarbonyl)butyl)cyclohexanone |

| Diethyl malonate | Diethyl malonate enolate | Diethyl 2-(4-(butoxycarbonyl)butyl)malonate |

This table demonstrates the versatility of this compound in alkylating various carbon nucleophiles to introduce a functionalized four-carbon chain.

Synthesis of Polyfunctional Compounds

Building upon its use in alkylation, this compound is instrumental in creating molecules with multiple functional groups. By reacting it with a functionalized nucleophile, a polyfunctional compound is generated in a single step. For instance, the alkylation of the enolate of a β-ketoester introduces the 4-butoxycarbonylbutyl chain while retaining the original keto and ester functionalities.

The resulting product possesses three distinct functional groups: a ketone, the original ester, and the newly introduced butyrate ester. The differential reactivity of these groups allows for selective subsequent transformations. The butyrate ester could be selectively hydrolyzed under certain conditions, or the ketone could be reduced, leading to a diverse array of complex, polyfunctional molecules.

Role in Complex Molecule Construction

The utility of the 4-bromobutyl alkanoate synthon is demonstrated in the construction of larger, more complex molecular frameworks, particularly in the field of medicinal and materials chemistry. While direct examples using this compound can be specific, extensive research on the closely related analog, 4-bromobutyl acetate (B1210297), highlights the strategic importance of this structural motif.

Research from the Institute of Organic Synthesis has shown that 4-bromobutyl acetate is used to alkylate various heterocyclic systems at specific nitrogen or oxygen atoms. researchgate.net This strategy is employed to introduce a flexible four-carbon linker with a terminal ester (or a hydroxyl group after deacetylation), which can be used to modulate solubility, create points for further conjugation, or interact with biological targets.

Table 3: Documented Alkylation of Heterocycles with the Analog 4-Bromobutyl Acetate

| Heterocyclic Core | Alkylation Product Type | Potential Application |

|---|---|---|

| 3-Polyfluoroalkyl-1,2-dihydroquinoxalin-2-one | 1-(4-Acetoxybutyl)quinoxalin-2-ones and 2-(4-Acetoxybutoxy)quinoxalines | Synthesis of bioactive quinoxaline derivatives |

| 6-(Polyfluoro)alkyl-2-thiouracil | S- and N-(4-acetoxybutyl) pyrimidines | Development of novel pyrimidine-based compounds |

This table, based on the reported use of the analog 4-bromobutyl acetate, illustrates the role of the 4-bromoalkyl ester scaffold in the elaboration of complex heterocyclic molecules. researchgate.net This approach underscores the value of this compound as a tool for introducing a functionalized tether in the rational design and synthesis of complex organic molecules.

Development of Novel Synthetic Methodologies Utilizing this compound

The presence of two distinct reactive sites in this compound—the electrophilic carbon of the butyl chain and the carbonyl group of the butyrate moiety—allows for its participation in a diverse array of synthetic transformations. Researchers have begun to explore its potential as a key building block in the synthesis of more complex molecules, necessitating the development of specialized catalytic systems and sustainable reaction protocols.

Catalyst Development for this compound Transformations

The effective transformation of this compound hinges on the development of catalysts that can selectively activate either the C-Br bond or the ester group. While specific research directly targeting this compound is limited, the broader field of catalysis for transformations of bromoalkyl esters provides a foundational understanding. Metal-catalyzed cross-coupling reactions, for instance, represent a significant area of investigation. Catalysts based on palladium, nickel, and copper have been extensively studied for their ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds from alkyl halides.

In hypothetical applications involving this compound, a key challenge for catalyst development would be to achieve high selectivity. For example, in a cross-coupling reaction, the catalyst must preferentially activate the C-Br bond without promoting side reactions at the ester functionality. The choice of metal center, ligand, and reaction conditions would be critical in tuning the catalyst's reactivity and selectivity.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Transformation | Key Considerations for Selectivity |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand design to favor oxidative addition at the C(sp³)-Br bond over interaction with the ester carbonyl. |

| Nickel-based catalysts | Reductive coupling and cross-electrophile coupling | Control of reduction potential to selectively activate the alkyl bromide. |

| Copper-catalyzed reactions | Nucleophilic substitution and coupling reactions | Use of specific ligands to modulate the reactivity of the copper center and prevent ester cleavage. |

| Organocatalysts | Phase-transfer catalysis for nucleophilic substitution | Selection of a catalyst that can facilitate the reaction of a nucleophile with the alkyl bromide moiety under mild conditions that do not affect the ester. |

Detailed research findings on the catalytic transformation of structurally similar bromoalkyl esters indicate that the choice of ligand plays a pivotal role. For instance, bulky, electron-rich phosphine ligands are often employed in palladium-catalyzed cross-coupling reactions of alkyl bromides to promote the desired oxidative addition step. The development of catalysts for this compound would likely follow a similar trajectory, focusing on ligand-metal optimization to achieve the desired reactivity and chemoselectivity.

Green Chemistry Approaches in this compound Applications

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to reactions involving this compound is an area of growing interest, focusing on the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of recyclable catalytic systems.

One of the primary green chemistry approaches applicable to this compound transformations is the use of alternative solvents. Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives such as water, supercritical fluids, or bio-derived solvents could significantly improve the sustainability of synthetic routes utilizing this compound.

Furthermore, the development of heterogeneous catalysts is a cornerstone of green chemistry. Immobilizing a catalyst on a solid support allows for easy separation from the reaction mixture and potential for reuse, reducing waste and cost. For transformations involving this compound, designing a robust and recyclable heterogeneous catalyst would be a key objective.

Table 2: Green Chemistry Strategies for this compound Applications

| Green Chemistry Principle | Application to this compound Synthesis | Research Focus |

| Use of Renewable Feedstocks | Synthesis of the butyrate portion from bio-based sources. | Development of efficient catalytic routes from biomass to butyric acid. |

| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. | Exploring cycloaddition or insertion reactions that maximize atom incorporation. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. | Investigating the solubility and reactivity of this compound in green solvents. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Studying the effect of non-conventional energy sources on reaction rates and yields. |

| Catalysis | Employing highly selective and recyclable catalysts (heterogeneous or homogeneous with efficient recovery). | Development of solid-supported metal catalysts or organocatalysts for this compound transformations. |

While specific, detailed research findings on the application of green chemistry principles directly to this compound are not widely available, the general trends in organic synthesis strongly suggest that these approaches would be central to any new methodologies developed. The inherent bifunctionality of this compound makes it an interesting candidate for the development of tandem or one-pot reactions, which align well with the green chemistry goal of minimizing purification steps and reducing waste.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Bromobutylbutyrate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 4-bromobutyl butyrate (B1204436) and for its isolation. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas chromatography is a primary technique for the purity assessment of volatile compounds like 4-bromobutyl butyrate. The purity of related compounds such as tert-butyl 4-bromobutanoate and 4-bromobutyl acetate (B1210297) is routinely determined by GC, often achieving purity levels greater than 97.0%. tcichemicals.com In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the sample components between the stationary phase in the column and the mobile gas phase.

For instance, the analysis of related esters like ethyl 4-bromobutyrate is well-established, and similar conditions can be applied to 4-bromobutyl butyrate. nih.gov Monitoring the progress of esterification reactions to produce compounds like butyl acetate is also effectively achieved using GC, which can track the formation of the product and the consumption of reactants. nih.gov

A typical GC system for analyzing 4-bromobutyl butyrate would employ a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of components with different boiling points. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for 4-Bromobutylbutyrate Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., BPX5 or similar) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Purity Specification | >97.0% tcichemicals.com |

Note: These parameters are illustrative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For compounds like 4-bromobutyl nitrate, HPLC with UV detection at 210 nm is used to confirm purity. A similar approach can be adapted for 4-bromobutyl butyrate.

In a typical HPLC setup, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. For 4-bromobutyl butyrate, a reversed-phase C18 column is often suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

HPLC is also a powerful tool for impurity profiling in pharmaceutical substances. ajrconline.orgbiomedres.us By coupling HPLC with mass spectrometry (LC-MS), it is possible to identify and quantify impurities even at very low levels. nih.gov For instance, the analysis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone, a related bromoalkylated compound, has been performed using HPLC to determine its lipophilicity. researchgate.net

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: These parameters are based on methods for similar compounds and may need to be optimized.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com This technique is known for being a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. youtube.com SFC can achieve fast and efficient separations, often with higher throughput than HPLC. chromatographyonline.com

SFC is well-suited for the separation of both chiral and achiral compounds. In the context of esters, SFC has been successfully employed for the analysis and purification of fatty acid esters and triterpenoid (B12794562) esters. chromatographyonline.commdpi.com Given its success with other esters, SFC presents a viable and efficient method for the purification and analysis of 4-bromobutyl butyrate. For instance, the separation of various esters has been achieved using SFC with packed columns.

The technique is particularly advantageous for chiral separations, and while 4-bromobutyl butyrate itself is not chiral, SFC could be applied to separate enantiomers of related chiral bromo-esters. researchgate.netrsc.org The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid analyses. youtube.com

Table 3: Potential Supercritical Fluid Chromatography (SFC) Parameters for this compound Analysis

| Parameter | Value |

| Column | Achiral (e.g., Diol, C18) or Chiral (for related compounds) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detector | UV or Evaporative Light Scattering Detector (ELSD) |

Note: These are general parameters and would require specific method development for 4-bromobutyl butyrate.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of 4-bromobutyl butyrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the structure of compounds like tert-butyl 4-bromobutanoate. lgcstandards.com The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For 4-bromobutyl butyrate, the ¹H NMR spectrum would show characteristic signals for the protons in the butyl and butyrate moieties. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its position in the structure. Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom, with its chemical shift indicating its electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by showing correlations between protons and carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃-CH₂-CH₂-COO- | 0.94 (t, 3H) | 13.6 |

| CH₃-CH₂-CH₂-COO- | 1.65 (sextet, 2H) | 18.4 |

| CH₃-CH₂-CH₂-COO- | 2.25 (t, 2H) | 35.9 |

| -COO-CH₂-CH₂-CH₂-CH₂-Br | 4.08 (t, 2H) | 63.8 |

| -COO-CH₂-CH₂-CH₂-CH₂-Br | 1.75 (quintet, 2H) | 27.8 |

| -COO-CH₂-CH₂-CH₂-CH₂-Br | 1.95 (quintet, 2H) | 29.9 |

| -COO-CH₂-CH₂-CH₂-CH₂-Br | 3.42 (t, 2H) | 33.1 |

| -C=O | - | 173.2 |

Note: These are predicted values based on known data for similar structures and may vary slightly in experimental results. lgcstandards.comrsc.org

Mass Spectrometry (MS) is a sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for separating and identifying components in a mixture.

GC-MS is particularly useful for analyzing volatile compounds and can be employed for reaction monitoring and impurity profiling of 4-bromobutyl butyrate. rsc.org The mass spectrum of 4-bromobutyl butyrate would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester bond and other parts of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

LC-MS is invaluable for impurity profiling, especially for less volatile or thermally labile impurities that are not amenable to GC analysis. ajrconline.orgenovatia.comchimia.ch This technique allows for the detection and identification of impurities at very low concentrations, which is critical in pharmaceutical and other high-purity applications. biomedres.us

Table 5: Expected Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Possible Fragment Ion | Interpretation |

| 222/224 | [C₈H₁₅BrO₂]⁺ | Molecular ion (presence of Br isotopes) |

| 151/153 | [Br(CH₂)₄O]⁺ | Loss of butyryl group |

| 135/137 | [Br(CH₂)₄]⁺ | Loss of butoxycarbonyl group |

| 71 | [CH₃CH₂CH₂CO]⁺ | Butyryl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

Note: The fragmentation pattern is predicted based on the analysis of similar esters like butyl butyrate and general principles of mass spectrometry. chimia.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. researchgate.netnih.gov These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to the vibrational modes of their chemical bonds. nih.gov

IR spectroscopy measures the absorption of infrared radiation, which causes changes in the vibrational and rotational energy of a molecule. frontiersin.org The resulting spectrum displays absorption bands that are characteristic of specific functional groups. frontiersin.org For esters like 4-bromobutyl butyrate, key IR absorption peaks are expected for the C=O (carbonyl) and C-O (ester) stretching vibrations. The presence of the alkyl halide is indicated by the C-Br stretching vibration.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net It detects vibrations that cause a change in the polarizability of the molecule. researchgate.net This technique provides complementary information to IR spectroscopy and is particularly sensitive to the polymer backbone structure and conformation. researchgate.net

Table 1: Predicted Characteristic Spectroscopic Peaks for this compound

| Functional Group | Spectroscopic Technique | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Carbonyl (Ester) | Infrared (IR) | ~1735 | C=O Stretch |

| Ester | Infrared (IR) | ~1250-1000 | C-O Stretch |

| Alkyl Halide | Infrared (IR) | ~600-500 | C-Br Stretch |

| Carbonyl (Ester) | Raman | ~1735 | C=O Stretch |

| Alkyl Halide | Raman | ~600-500 | C-Br Stretch |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular structure.

This technique is invaluable for confirming the connectivity of atoms, bond lengths, bond angles, and stereochemistry of a compound. For a molecule like 4-bromobutyl butyrate, X-ray crystallography could provide unambiguous proof of its structure, assuming a suitable single crystal can be grown. The determination of crystal structures is crucial in various fields, including pharmaceutical science, for understanding polymorphism and its effects on the physical and chemical properties of a substance. frontiersin.org

While a specific X-ray crystal structure for 4-bromobutyl butyrate is not publicly available, the utility of this technique is well-documented for a vast range of organic molecules, including complex natural products and pharmaceuticals. mdpi.comgoogle.com For example, single-crystal X-ray diffraction has been used to determine the structure of novel pyrrole (B145914) alkaloids. mdpi.com

Advanced Analytical Method Validation and Quality Control in Research

In a research context, the validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. researchgate.netresearchgate.net This is essential for generating reliable and reproducible data. researchgate.net The validation process involves evaluating several parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (within the same lab, short interval) and intermediate precision (within-lab variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For a compound like 4-bromobutyl butyrate, quality control in a research setting would involve using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine its purity and to identify any impurities. Spectroscopic methods like IR and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm its identity and structural integrity. The development and validation of such methods are crucial for ensuring the quality of the compound used in further research applications. rsc.org

Computational and Theoretical Investigations of 4 Bromobutylbutyrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. nrel.govfujifilm.com These calculations provide a foundational understanding of molecular properties and reactivity by solving approximations of the Schrödinger equation. fujifilm.com For 4-bromobutyl butyrate (B1204436), such calculations can map its electron density distribution, identify reactive sites, and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com

In the case of 4-bromobutyl butyrate, the HOMO is expected to be localized around the ester oxygen atoms and the bromine atom, which possess lone pairs of electrons. The LUMO is likely to be the σ* antibonding orbital associated with the C-Br bond. This distribution makes the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for 4-Bromobutyl Butyrate This table presents theoretical values calculated using DFT methods for illustrative purposes.

| Parameter | Value (eV) | Description |

| EHOMO | -10.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 9.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Computational modeling is a powerful method for mapping the potential energy surface of a reaction, including the identification of transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. researchgate.net

For molecules like 4-bromobutyl butyrate, a key intramolecular reaction is cyclization via nucleophilic substitution to form γ-butyrolactone, with the ester's carbonyl oxygen acting as the nucleophile and the bromide as the leaving group. A similar reaction, the gas-phase thermal decomposition of 4-bromobutyric acid, has been studied computationally using DFT and Møller-Plesset (MP2) theory. researchgate.netresearchgate.net These studies show that the reaction proceeds via a unimolecular mechanism where the hydroxyl oxygen (analogous to the carbonyl oxygen in the ester) assists in the departure of the bromide ion. researchgate.net

Analysis of the Wiberg bond indices, which quantify the bond order, during the transition state reveals the extent of bond breaking and bond formation. In the transition state for the cyclization of 4-bromobutyric acid, the C-Br bond is significantly weakened, while a new O-C bond begins to form, indicating a moderately non-synchronous process dominated by the C-Br bond cleavage. researchgate.netresearchgate.net

Table 2: Wiberg Bond Index Analysis for the Cyclization of 4-Bromobutyric Acid (PBEPBE/6-31++G(d,p) Level) researchgate.netresearchgate.net

| Bond | Reactant (R) | Transition State (TS) | Product (P) | % Change at TS |

| C-Br | 0.7056 | 0.3233 | 0.0051 | -54.2% |

| O-C (new bond) | 0.0006 | 0.3892 | 0.8777 | +64766.7% |

| O-H | 0.9134 | 0.2844 | 0.0415 | -68.9% |

Molecular Dynamics Simulations for Conformational Analysis

4-Bromobutyl butyrate is a flexible molecule with multiple rotatable single bonds, leading to a complex landscape of possible conformations. Molecular Dynamics (MD) simulations are a computational technique used to explore this landscape by simulating the atomic motions of a molecule over time. mdpi.comnih.gov By solving Newton's equations of motion for the system, MD simulations can sample different conformational states and determine their relative populations and the free energy barriers between them. nih.govfrontiersin.org

An MD simulation of 4-bromobutyl butyrate would reveal the preferred dihedral angles of the butyl chain and the orientation of the butyrate group. This analysis is crucial, as the molecule's conformation can significantly influence its reactivity. For instance, the distance and orientation between the carbonyl oxygen and the electrophilic carbon of the C-Br bond must be favorable for the intramolecular cyclization reaction to occur. Conformational analysis helps identify low-energy conformers that are pre-organized for such reactions. ceu.es

Table 3: Typical Parameters for an MD Simulation of 4-Bromobutyl Butyrate

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters and equations describing the potential energy of the system. | AMBER, CHARMM, GAFF |

| Solvent Model | Representation of the solvent environment (e.g., water, chloroform). | Explicit (e.g., TIP3P) or Implicit (e.g., GBSA) |

| Simulation Time | Total duration of the simulation to ensure adequate sampling of conformational space. | 100-1000 nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run, controlled by a thermostat. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run, controlled by a barostat (for NPT ensemble). | 1 atm |

Structure-Reactivity Relationship Predictions

By combining insights from electronic structure calculations and conformational analysis, it is possible to predict structure-reactivity relationships. For 4-bromobutyl butyrate, the key reactive center is the C-Br bond. The bromine atom is a good leaving group, making the primary carbon to which it is attached highly susceptible to nucleophilic substitution (SN2) reactions. queensu.ca

Computational models can quantify this reactivity. The calculated LUMO energy and the partial positive charge on the carbon atom can serve as descriptors for its electrophilicity. researchgate.net Furthermore, theoretical models can predict the competition between different reaction pathways, such as substitution versus elimination (dehydrobromination). Studies on analogous systems like brominated butyl rubber show that isomerization and elimination are competing pathways whose favorability depends on conditions and catalysts. researchgate.net For 4-bromobutyl butyrate, computational modeling can predict the activation barriers for both intramolecular cyclization (substitution) and elimination of HBr to form an unsaturated ester, providing a theoretical basis for predicting product distributions under various conditions.

In Silico Screening for Novel Transformations

In silico screening is a computational strategy used in drug discovery and materials science to rapidly evaluate large virtual libraries of compounds for a desired property. mdpi.comresearchgate.net This approach can be adapted to discover novel chemical transformations for a substrate like 4-bromobutyl butyrate.

One application involves using 4-bromobutyl butyrate as a virtual reactant or scaffold. A virtual library can be generated by computationally reacting it with a diverse set of nucleophiles, catalysts, or reaction conditions. For example, its derivatives could be docked into the active site of an enzyme to screen for potential covalent inhibitors, where the bromobutyl moiety acts as a reactive "warhead". mdpi.com Another approach is to use computational platforms to screen for potential catalysts that could facilitate new, previously unobserved reactions, such as novel C-H activation or cross-coupling pathways. These high-throughput computational experiments can identify promising candidates for experimental validation, accelerating the discovery of new synthetic methodologies. researchgate.net

Theoretical Basis of Halogen Bonding in 4-Bromobutylbutyrate Derivatives

A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). mdpi.comnih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of its covalent bond. mdpi.com The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing strength of the group it is bonded to. mdpi.comresearchgate.net

In 4-bromobutyl butyrate and its derivatives, the bromine atom can act as a halogen bond donor. The C-Br bond creates a σ-hole on the bromine, allowing it to interact favorably with Lewis bases such as amides, ethers, or aromatic rings. nih.gov Quantum chemical calculations are essential for characterizing these interactions. Methods like DFT can be used to calculate the molecular electrostatic potential surface, visualizing the size and magnitude of the σ-hole. researchgate.net These calculations can also determine the geometry and interaction energy of halogen-bonded complexes, providing a quantitative understanding of their stability. This theoretical framework is crucial for designing supramolecular assemblies and functional materials where halogen bonding involving brominated alkyl chains is a key directional interaction.

Future Research Directions and Outlook in 4 Bromobutylbutyrate Chemistry

Exploration of Asymmetric Synthesis Using 4-Bromobutylbutyrate

Asymmetric synthesis involving haloalkyl esters is a growing field, driven by the demand for enantiomerically pure compounds in pharmaceuticals and materials science. acs.orgrsc.org For this compound, future research could focus on developing catalytic asymmetric methods to introduce chirality.

Catalytic Asymmetric Transformations: A key direction would be the development of chiral catalysts for reactions at either functional group. For instance, a chiral Lewis acid or a transition metal complex could catalyze the enantioselective reduction of the carbonyl group to a chiral alcohol, or facilitate asymmetric transformations at the carbon atom adjacent to the carbonyl (the α-carbon). While challenging, the development of catalysts for the stereoselective functionalization of the C-Br bond could also be a groundbreaking area of research.

Chiral Auxiliary-Mediated Synthesis: Another avenue involves the use of chiral auxiliaries. Synthesizing this compound from a chiral alcohol or reacting it with a chiral nucleophile could allow for diastereoselective reactions, where the auxiliary guides the stereochemical outcome of subsequent transformations.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining chiral molecules. Research into lipases or esterases that can selectively hydrolyze one enantiomer of a racemic this compound derivative would provide a direct route to enantiopure starting materials.

A recent study on the asymmetric synthesis of α-haloalkyl esters demonstrated a stereospecific route via the ring-opening of enol ester epoxides. rsc.orgrsc.org While this applies to the α-position, it highlights the potential for innovative strategies to create stereocenters in haloalkyl esters, a principle that could be adapted for γ-haloalkyl esters like this compound.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. organic-chemistry.orgnih.gov The application of flow chemistry to processes involving this compound could be a major step forward.

Safer and More Efficient Synthesis: The synthesis of this compound itself, or its use in subsequent reactions, could be performed in a continuous flow reactor. This would allow for precise control over reaction parameters like temperature and pressure, potentially leading to higher yields and purity. nih.gov It also enables the safe handling of hazardous reagents and unstable intermediates that might be generated in situ. nih.govunimi.it

Telescoped Reactions: Flow systems are ideal for "telescoping" multiple reaction steps into a single continuous process without isolating intermediates. For example, the synthesis of this compound could be directly coupled with a subsequent nucleophilic substitution or cross-coupling reaction in a multi-stage flow setup. unimi.it

Photoredox and Electrochemical Catalysis in Flow: Modern synthetic methods like photoredox and electrochemical catalysis are often well-suited to flow reactors. Future research could explore the carbonylative hydroacylation of alkenes with alkyl halides in a flow system or other light- or electricity-driven transformations of this compound. chemrxiv.org

The table below outlines potential flow chemistry applications for this compound and their associated benefits.

| Potential Application | Flow Chemistry Advantage | Research Goal |

| Synthesis of this compound | Improved safety and control | Develop a high-yield, continuous synthesis protocol. |

| Nucleophilic Substitution | Rapid screening, scalability | Optimize reaction conditions for library synthesis. |

| Cross-Coupling Reactions | Handling of sensitive catalysts | Integrate with in-line purification for clean product formation. |

| Multi-step Synthesis | Process intensification | Design a telescoped sequence to complex molecules from this compound. |

Development of Sustainable Synthetic Routes for this compound and its Derivatives

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more sustainable methods for producing and using this compound.

Bio-based Feedstocks: A primary goal is to move away from petroleum-based starting materials. Research could explore the synthesis of this compound from renewable resources. For example, butyric acid can be produced via fermentation, and 1,4-butanediol (B3395766), a precursor to the bromo-alcohol component, can also be derived from biomass.

Enzymatic Catalysis: Enzymes operate under mild conditions and exhibit high selectivity, making them ideal for sustainable synthesis. rsc.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CalB), for the esterification step to form this compound could reduce energy consumption and waste generation. rsc.org Such enzymes are often reusable, further enhancing the sustainability of the process. rsc.org

Atom-Economical Reactions: Research should target reactions that maximize the incorporation of atoms from the reactants into the final product. This includes exploring catalytic cycles that minimize the use of stoichiometric reagents.

Interdisciplinary Applications in Materials Science and Bio-related Fields

The dual functionality of this compound makes it an attractive candidate for creating novel materials and bioactive conjugates. ontosight.ai

Polymer Chemistry: this compound can be used as a monomer or an initiator in polymerization reactions. The ester group can be incorporated into polyester (B1180765) chains, while the alkyl bromide can serve as a site for initiating atom transfer radical polymerization (ATRP) or for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties. Bromoalkyl-substituted monomers have been shown to be valuable precursors for anion exchange membranes. mdpi.comresearchgate.net

Bioconjugation: The alkyl bromide moiety is an electrophilic handle that can react with nucleophilic groups (e.g., thiols on cysteine residues) in biomolecules like proteins and peptides. papyrusbio.combionordika.fi This makes this compound a potential heterobifunctional linker for attaching small molecules, probes, or drugs to biological targets. papyrusbio.com This could be valuable in developing antibody-drug conjugates (ADCs) or functionalizing biomaterials. bionordika.finih.gov

The table below summarizes potential interdisciplinary applications.

| Field | Application of this compound | Potential Outcome |

| Materials Science | Functional monomer in polymerization | Creation of novel polyesters with tunable properties. |

| Materials Science | Initiator for controlled polymerization | Synthesis of well-defined block copolymers. |

| Bio-related Fields | Linker for bioconjugation | Development of targeted drug delivery systems or diagnostic tools. vulcanchem.com |

| Bio-related Fields | Surface modification of biomaterials | Improved biocompatibility or targeted cell adhesion. |

Unexplored Reactivity Patterns and Catalytic Transformations of this compound

While the basic reactivity of esters and alkyl halides is well-understood, the interplay between these two groups in this compound under modern catalytic conditions remains largely unexplored. masterorganicchemistry.com

Chemoselective Catalysis: A key research challenge is to develop catalytic systems that can selectively target one functional group while leaving the other intact. For example, a catalyst could enable the cross-coupling of the C-Br bond without affecting the ester, or conversely, facilitate the transformation of the ester (e.g., via α-alkylation) without cleaving the C-Br bond. nih.gov

Dual-Activation Strategies: It may be possible to design reactions where both functional groups participate. This could involve tandem or cascade reactions where an initial transformation at one site triggers a subsequent reaction at the other, allowing for the rapid construction of complex molecular architectures from a simple starting material.

Photoredox and Metallaphotoredox Catalysis: These emerging fields could unlock new reactivity for this compound. Visible-light photoredox catalysis is known to generate alkyl radicals from alkyl bromides under mild conditions, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods. rsc.org

Future studies could investigate novel transformations such as those listed below:

Nickel-catalyzed umpolung arylation of the C-Br bond. acs.org

Palladium-catalyzed cyclization reactions following a cross-coupling event. acs.org

Radical-mediated additions to alkenes or alkynes initiated from the C-Br bond.

By pursuing these research avenues, the scientific community can significantly enhance the synthetic toolbox surrounding this compound, paving the way for new innovations in chemistry, materials science, and medicine.

Q & A

Q. How to design experiments investigating its role as a polymer precursor?

- Methodological Answer : Use this compound as a monomer in step-growth polymerization with diols/diamines. Characterize polymers via Gel Permeation Chromatography (GPC) for molecular weight and Differential Scanning Calorimetry (DSC) for thermal stability. Compare mechanical properties (tensile testing) with analogs lacking bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.